

Application of Liensinine Perchlorate in Breast Cancer Xenograft Models: Notes and Protocols

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Compound of Interest

Compound Name: *Liensinine perchlorate*

Cat. No.: *B8050804*

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Introduction

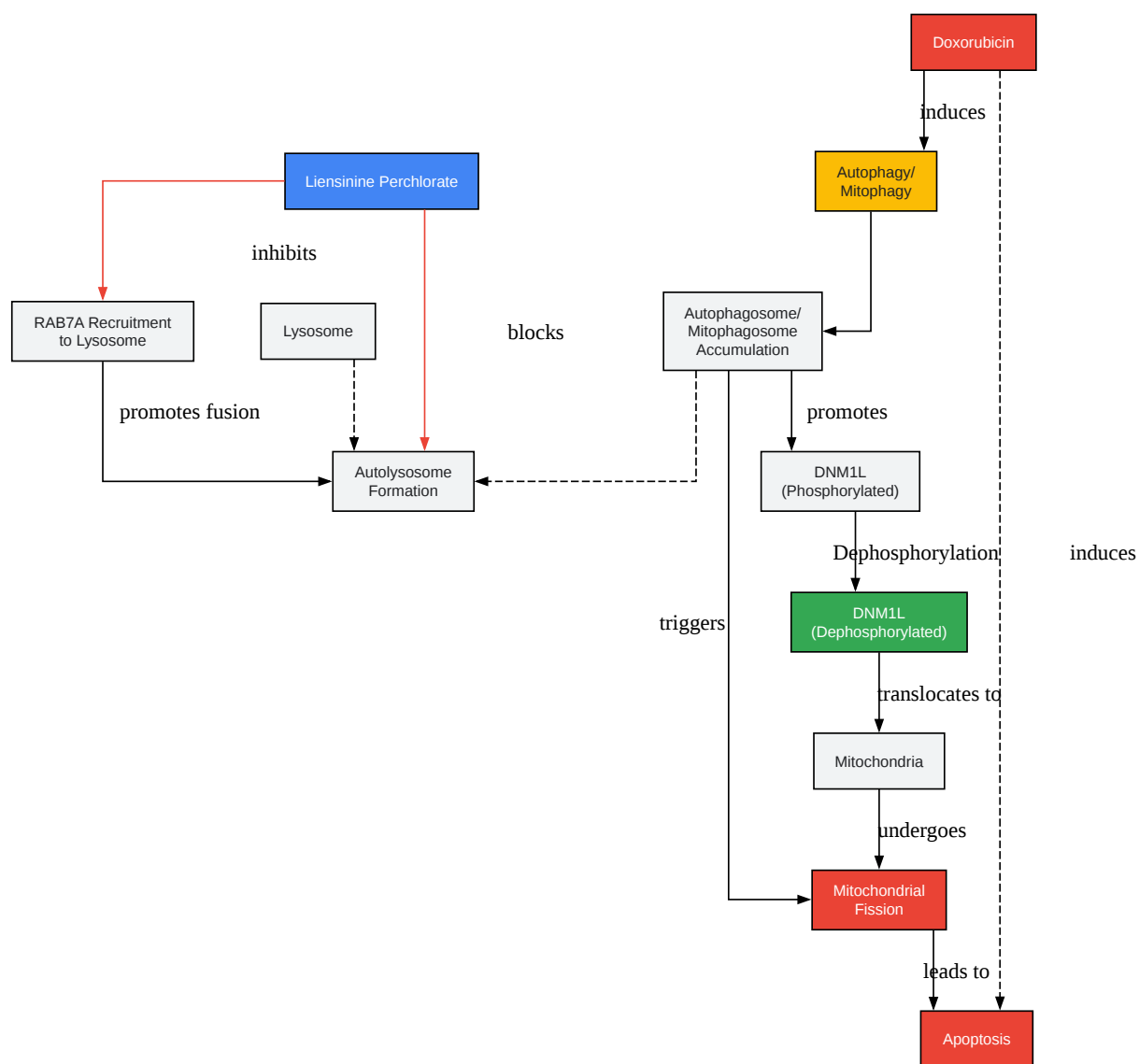
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of *Nelumbo nucifera* (lotus), has demonstrated significant anti-cancer properties in various preclinical studies.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **liensinine perchlorate** in breast cancer xenograft models, based on published research. The focus is on its role as a novel autophagy/mitophagy inhibitor that can sensitize breast cancer cells to conventional chemotherapy.^{[1][3]}

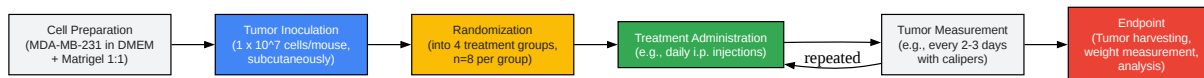
Mechanism of Action

Liensinine perchlorate exerts its anti-cancer effects in breast cancer through a multi-faceted mechanism. Primarily, it functions as a late-stage autophagy and mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.^{[1][3]} This action is likely mediated by inhibiting the recruitment of the small GTPase RAB7A to lysosomes.^{[1][3]} The accumulation of autophagosomes leads to "autophagic stress."

When used in combination with chemotherapeutic agents like doxorubicin, liensinine enhances apoptosis by triggering excessive mitochondrial fission.^{[1][3]} This process is dependent on the dephosphorylation and mitochondrial translocation of Dynamin-1-like protein (DNM1L).^{[1][3]} Furthermore, liensinine has been shown to induce apoptosis and cell cycle arrest by increasing the Bax/Bcl-2 ratio and activating caspase-3.^{[2][4][5]}

Signaling Pathway of Liensinine in Combination Therapy





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